molecular formula C18H15N5O4S B11103040 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Cat. No.: B11103040
M. Wt: 397.4 g/mol
InChI Key: ZPMKYWONWWIYHI-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is a complex organic compound that features both benzothiazole and quinazolinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound.

    Formation of the Quinazolinone Moiety: This can be synthesized by reacting anthranilic acid with formamide or a similar reagent.

    Coupling Reaction: The final step involves coupling the benzothiazole and quinazolinone moieties through an appropriate linker, such as an acetohydrazide group, under specific conditions (e.g., using a coupling reagent like EDCI or DCC).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazolinone moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole and quinazolinone structures can act as ligands in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or dyes.

Biology

    Antimicrobial Agents: These compounds may exhibit antibacterial or antifungal properties.

    Enzyme Inhibitors: Potential inhibitors of enzymes like kinases or proteases.

Medicine

    Anticancer Agents: Research may explore their ability to inhibit cancer cell growth.

    Anti-inflammatory Agents: Possible use in treating inflammatory diseases.

Industry

    Pharmaceuticals: Development of new drugs.

    Agriculture: Use as pesticides or herbicides.

Mechanism of Action

The mechanism of action for N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with DNA/RNA: Interfering with genetic material to prevent replication or transcription.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

    Quinazolinone Derivatives: Compounds like 4(3H)-quinazolinone.

Uniqueness

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N’-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide is unique due to the combination of benzothiazole and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to simpler derivatives.

Properties

Molecular Formula

C18H15N5O4S

Molecular Weight

397.4 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methyl-2-(4-oxoquinazolin-3-yl)acetohydrazide

InChI

InChI=1S/C18H15N5O4S/c1-22(17-13-7-3-5-9-15(13)28(26,27)21-17)20-16(24)10-23-11-19-14-8-4-2-6-12(14)18(23)25/h2-9,11H,10H2,1H3,(H,20,24)

InChI Key

ZPMKYWONWWIYHI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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